Standard cyclobutanol amines fail due to hERG-liable pKa and rapid glucuronidation. This CF3-cyclobutane building block precisely reduces amine pKa by ~1.0 unit and blocks metabolic degradation at the hydroxyl site.
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS: 1408278-16-9) is a highly specialized, conformationally restricted fluorinated building block primarily procured for advanced medicinal chemistry and agrochemical synthesis[1]. Featuring a cyclobutane core substituted with a primary amine and a geminal trifluoromethyl/hydroxyl pair, this compound serves as a premium bioisostere for basic amines, piperidines, and tert-butyl groups. In procurement contexts, it is selected over simpler cyclic amines because the strongly electron-withdrawing CF3 group precisely modulates the pKa of the distant amine while simultaneously shielding the adjacent hydroxyl group from metabolic degradation [2]. This makes it an essential precursor for synthesizing orally bioavailable drug candidates, particularly where standard unfluorinated scaffolds fail due to rapid clearance or off-target toxicity [1].
Attempting to substitute 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol with cheaper alternatives, such as 3-aminocyclobutan-1-ol or 3-amino-1-methylcyclobutan-1-ol, fundamentally compromises both processability and end-product viability. Removing the CF3 group increases the basicity (pKa) of the primary amine by approximately 1.0 to 1.2 log units, which frequently triggers hERG-related cardiotoxicity liabilities and reduces passive membrane permeability in the final active pharmaceutical ingredient (API) [1]. Furthermore, unfluorinated cyclobutanols are highly susceptible to Phase I oxidative metabolism and Phase II glucuronidation at the C1 position. Substituting with a linear fluorinated amino alcohol (e.g., 4-amino-1,1,1-trifluorobutan-2-ol) results in a loss of the rigid 3D vector required for optimal receptor pocket binding, leading to a drastic drop in target affinity [2]. Consequently, procuring the exact CF3-cyclobutane scaffold is non-negotiable for projects requiring precise physicochemical tuning and metabolic resistance.
When utilized as a precursor in parallel library synthesis, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol demonstrates superior processability compared to flexible linear fluorinated analogs. The rigid cyclobutane ring projects the primary amine in a sterically accessible equatorial/axial vector, mitigating the inductive electron-withdrawing drag of the CF3 group [1]. In standard HATU/DIPEA-mediated amide coupling workflows, this conformationally locked amine routinely achieves conversion yields exceeding 85%, whereas flexible linear analogs like 4-amino-1,1,1-trifluorobutan-2-ol often stall below 60% due to unfavorable rotameric populations and internal hydrogen bonding [1]. This reliable reactivity profile significantly streamlines downstream purification and reduces the consumption of expensive coupling reagents.
| Evidence Dimension | Amide coupling conversion yield (HATU/DIPEA, standard conditions) |
| Target Compound Data | 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (>85% yield) |
| Comparator Or Baseline | Linear 4-amino-1,1,1-trifluorobutan-2-ol (<60% yield) |
| Quantified Difference | >25% absolute increase in coupling efficiency |
| Conditions | Standard parallel synthesis workflows (e.g., HATU, DIPEA, DMF, room temperature) |
High and predictable coupling efficiency directly reduces reagent waste and accelerates library production, making this compound a highly processable precursor.
The strategic placement of the CF3 group across the cyclobutane ring from the primary amine provides a critical procurement advantage for tuning API basicity. Compared to the unfluorinated baseline, 3-aminocyclobutan-1-ol, the target compound exhibits a significantly lower amine pKa. The strong inductive effect of the CF3 group pulls electron density through the sigma framework, reducing the pKa from approximately 9.1 to the 7.8–8.2 range [1]. This reduction ensures a higher fraction of the unionized species at physiological pH (7.4), which directly translates to improved passive membrane permeability and a drastically reduced risk of off-target hERG binding [1].
| Evidence Dimension | Primary amine basicity (pKa) |
| Target Compound Data | 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (Estimated pKa 7.8 - 8.2) |
| Comparator Or Baseline | 3-aminocyclobutan-1-ol (Estimated pKa ~9.1) |
| Quantified Difference | ~1.0 log unit reduction in basicity |
| Conditions | Aqueous physicochemical profiling |
Procuring this specific fluorinated scaffold proactively solves downstream permeability and toxicity bottlenecks that commonly plague basic amine precursors.
A primary driver for procuring 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is its exceptional resistance to metabolic degradation. In human liver microsome (HLM) assays, cyclobutanols lacking the CF3 group are rapidly oxidized or undergo Phase II conjugation at the sterically unhindered C1-OH position. The incorporation of the geminal trifluoromethyl group provides immense steric bulk and electronic deactivation, effectively blocking these metabolic pathways [1]. Scaffolds incorporating this exact CF3-cyclobutanol motif consistently demonstrate a greater than 3-fold reduction in intrinsic clearance (CL_int) compared to their methyl-substituted or unfluorinated counterparts, preserving the half-life of the resulting API [1].
| Evidence Dimension | In vitro intrinsic clearance (CL_int) |
| Target Compound Data | CF3-cyclobutanol incorporated scaffolds (Low clearance) |
| Comparator Or Baseline | Methyl-cyclobutanol (CH3) scaffolds (>3-fold higher clearance) |
| Quantified Difference | >3-fold reduction in metabolic clearance rate |
| Conditions | Human Liver Microsome (HLM) stability assays |
Selecting this metabolically hardened building block prevents late-stage project failure due to rapid in vivo clearance.
Driven by its high metabolic stability and ideal lipophilicity profile, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a premier building block for developing next-generation NLRP3 inflammasome inhibitors [1]. The CF3 group provides the necessary hydrophobic interactions within the target pocket, while the adjacent hydroxyl acts as a strong, polarized hydrogen bond donor, a combination that unfluorinated analogs cannot achieve.
In the development of kinase inhibitors, replacing standard piperidine or unfluorinated cycloalkyl rings with this CF3-cyclobutanol scaffold effectively mitigates hERG cardiotoxicity[2]. The precisely modulated pKa of the primary amine ensures the final compounds maintain optimal basicity for target engagement without crossing the threshold into toxic liability.
For agrochemical and pharmaceutical pipelines suffering from poor membrane permeability or rapid metabolism of tert-butyl or phenyl groups, this compound serves as a highly processable bioisostere [2]. Its reliable amide coupling efficiency allows for rapid integration into existing lead optimization workflows, immediately improving the physicochemical properties of the candidate molecules.